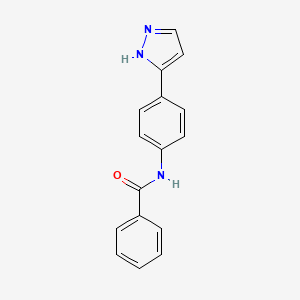

2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

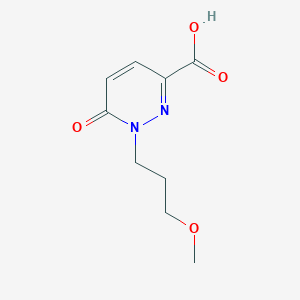

“2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide” is a chemical compound with the CAS Number: 61239-31-4 . It has a molecular weight of 193.21 and is typically stored at room temperature . The compound is usually available in powder form .

Synthesis Analysis

An efficient and simple synthetic protocol for the synthesis of a number of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives has been developed . This synthesis was performed using a manganese-based free radical oxidative method under microwave irradiation .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the IUPAC Name (3E)-3-amino-3-(hydroxyimino)-N-phenylpropanamide . The InChI Code is 1S/C9H11N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,13) .

Chemical Reactions Analysis

Amidoximes have gained increased attention in recent decades because they have been shown to be reduced in vivo to the amidines . Amidoxime prodrugs such as platelet aggregation inhibitor sibrafiban and a first oral direct thrombin inhibitor ximelagatran have been developed .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 166-168 degrees Celsius . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide has been used in numerous scientific research applications, including in the study of enzyme-catalyzed reactions. In particular, it has been used to study the catalytic activity of enzymes such as cytochrome P450, which is involved in drug metabolism. This compound has also been used to study the binding of drugs to proteins, as well as the interactions between proteins and drugs.

Mechanism of Action

The mechanism of action of 2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide is not fully understood. However, it is thought to involve the binding of the compound to proteins, resulting in a conformational change that affects the activity of the protein. This is thought to be the basis for its ability to act as a model for studying enzyme-catalyzed reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it is thought to affect the activity of enzymes involved in drug metabolism, as well as the interactions between proteins and drugs.

Advantages and Limitations for Lab Experiments

2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its structure is relatively stable. Additionally, it is not toxic, and it can be used in a wide range of experiments. However, it is not suitable for use in experiments involving living cells, as it is not metabolized by cells.

Future Directions

There are several potential future directions for research involving 2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide. One potential area of research is the development of new synthesis methods for this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as on its potential applications in drug metabolism and drug-protein interactions. Finally, further research could be conducted on the mechanism of action of this compound, as well as on its potential use in living cells.

Synthesis Methods

2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide is synthesized in a two-step process, beginning with the synthesis of N-hydroxycarbamimidoyl. This is done by reacting N-hydroxycarbamimidoyl chloride with an amine in the presence of a base. The second step involves the reaction of the N-hydroxycarbamimidoyl with p-tolylacetamide in the presence of a base. This results in the formation of this compound.

Properties

IUPAC Name |

(3Z)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7-2-4-8(5-3-7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVRVJPTARXGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)C/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976744 |

Source

|

| Record name | 3-(Hydroxyamino)-3-imino-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61239-35-8 |

Source

|

| Record name | 3-(Hydroxyamino)-3-imino-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)

![3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2386012.png)

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2386016.png)

![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)

![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)